3-Desmorpholinyl-3-hydroxyethylamino Gefitinib 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Brand Name: Vulcanchem
CAS No.: 847949-56-8
VCID: VC0193437
InChI: InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26)
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO
Molecular Formula: C20H22ClFN4O3
Molecular Weight: 420.9 g/mol

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

CAS No.: 847949-56-8

VCID: VC0193437

Molecular Formula: C20H22ClFN4O3

Molecular Weight: 420.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib - 847949-56-8

Description

Based on the provided search results, "3-Desmorpholinyl-3-hydroxyethylamino Gefitinib" is not explicitly mentioned. However, the information available on Gefitinib, a related compound, can provide a basis for understanding its potential properties and uses. Gefitinib is a selective inhibitor of EGFR (epidermal growth factor receptor) tyrosine kinase, which functions by blocking EGFR autophosphorylation . It is used as a first-line therapy for non-small cell lung carcinoma (NSCLC) under certain genetic conditions . Chemically, Gefitinib is known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine .

The modification "3-Desmorpholinyl-3-hydroxyethylamino" suggests a structural change to the morpholinopropoxy group on the Gefitinib molecule. "Desmorpholinyl" indicates the removal of the morpholine group, and "3-hydroxyethylamino" suggests the addition of a hydroxyethylamino group at the same position. This modification would likely alter the molecule's interactions with its target, EGFR tyrosine kinase, potentially affecting its activity and selectivity. Without specific data on this modified compound, its exact biological effects and potential therapeutic uses are speculative. Modifications of drug molecules are common in drug development to improve their pharmacological properties, such as solubility, bioavailability, or target specificity. The original Gefitinib has a molecular weight of 446.9 g/mol and the molecular formula C22H24ClFN4O3C_{22}H_{24}ClFN_4O_3 .

Other EGFR inhibitors, such as erlotinib and afatinib, share a similar mechanism of action with gefitinib but have different chemical structures . These differences account for variations in their binding affinities, specificities, and pharmacokinetic profiles. Like gefitinib, these drugs have specific applications in cancer therapy. It is worth noting that Gefitinib is not for use in humans, diagnostics, or therapeutics; it is for in vitro research use only . Gefitinib is soluble in DMSO, methanol, ethanol, DMF, and water .

CAS No. 847949-56-8
Product Name 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Molecular Formula C20H22ClFN4O3
Molecular Weight 420.9 g/mol
IUPAC Name 2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol
Standard InChI InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26)
Standard InChIKey WDGXWUJUPXLCDK-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO
Purity > 95%
Synonyms Ethanol, 2-[[3-[[4-[(3-chloro-4-fluorophenyl)aMino]-7-Methoxy-6-quinazolinyl]oxy]propyl]aMino]-; 2-[[3-[[4-[(3-Chloro-4-fluorophenyl)aMino]-7-Methoxy-6-quinazolinyl]oxy]propyl]aMino]ethanol; Gefitinib iMpurity D; 2-((3-((4-((3-chloro-4-fluorophenyl)amino)-7-
PubChem Compound 11235504
Last Modified Aug 15 2023

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